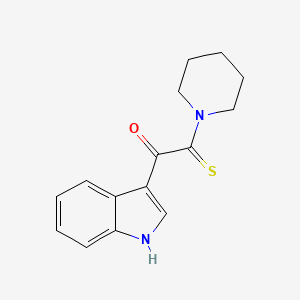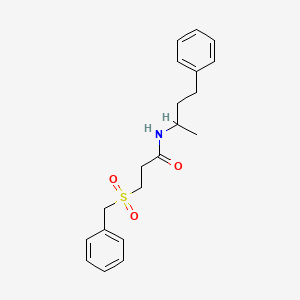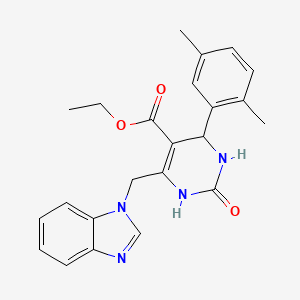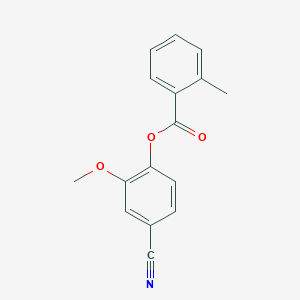
1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone, also known as ITE, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITE belongs to the family of aryl hydrocarbon receptor (AhR) agonists and has been shown to modulate various biological pathways, including immune response, inflammation, and cancer development. In
Mécanisme D'action
1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes. Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which binds to specific DNA sequences and regulates gene expression. 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been shown to induce the expression of genes involved in immune regulation, xenobiotic metabolism, and cell cycle regulation.
Biochemical and Physiological Effects
1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and cancer development. It has been shown to induce the differentiation of regulatory T cells and inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has also been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone in lab experiments is its specificity for the AhR, which allows for the selective modulation of biological pathways regulated by the AhR. Additionally, 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been shown to have low toxicity and is well-tolerated in animal studies. However, the low yield of 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone presents a challenge for large-scale production, and its hydrophobic nature can lead to solubility issues in aqueous solutions.
Orientations Futures
Future research on 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone could focus on its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods could facilitate large-scale production and enable further investigation of its biological effects. Further studies could also explore the potential use of 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone in combination with other compounds to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to modulate the immune response by inducing the differentiation of regulatory T cells and inhibiting the production of pro-inflammatory cytokines. 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has also been shown to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-piperidin-1-yl-2-sulfanylideneethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14(15(19)17-8-4-1-5-9-17)12-10-16-13-7-3-2-6-11(12)13/h2-3,6-7,10,16H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICCEWEKONKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(piperidin-1-yl)-2-thioxoethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4193841.png)
![9-(2-butoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4193854.png)
![3-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4193870.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4193879.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4193886.png)
![N-benzyl-4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzamide](/img/structure/B4193891.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)
![benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4193901.png)